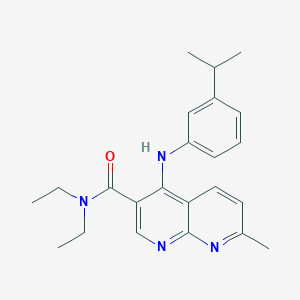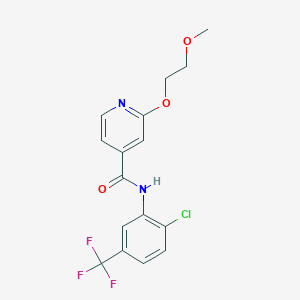
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CTPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CTPI is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Semiconductor Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide, due to its complex structure, finds application in the synthesis of unsymmetrical porphyrins possessing an isonicotinic acid moiety. These porphyrin compounds, characterized by a variety of spectroscopic methods, demonstrate significant potential as semiconductor materials. Their spectroscopic properties, including Raman spectroscopy, fluorescence, and surface photovoltage measurements, indicate their utility in electronic and optoelectronic devices. The influence of different substituents on their spectroscopic behavior suggests a pathway for tuning the materials' properties for specific applications (Wang, Li, & Wang, 2021).
Antimycobacterial Activity
This compound also plays a role in the development of new treatments for infectious diseases. Specifically, derivatives of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide have been investigated for their antimycobacterial activity. Compounds synthesized from isonicotinamide and related structures have shown promising activity against Mycobacterium tuberculosis, including strains resistant to conventional treatments. This research opens up new avenues for the development of antimycobacterial agents, potentially offering more effective treatments for tuberculosis (Almeida da Silva et al., 2008).
Chemical Synthesis and Biological Organocatalysis
Another significant application of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide is found in chemical synthesis processes. It serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, it has been used in the synthesis of pyranopyrazoles, highlighting its role as a versatile reagent in organic synthesis. These reactions, facilitated by isonicotinic acid as a dual and biological organocatalyst, underscore the chemical's utility in creating compounds with potential biological activity (Zolfigol et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c1-24-6-7-25-14-8-10(4-5-21-14)15(23)22-13-9-11(16(18,19)20)2-3-12(13)17/h2-5,8-9H,6-7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFMLTWDGLRWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


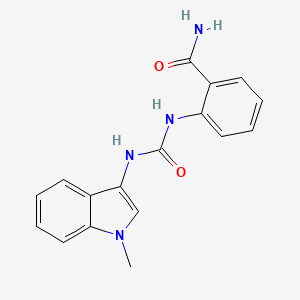


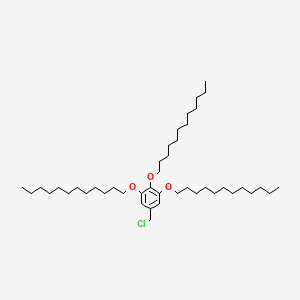
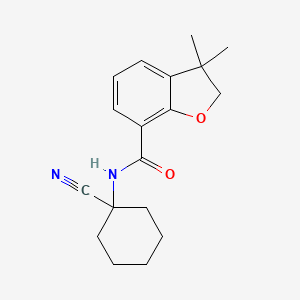
![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)
![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

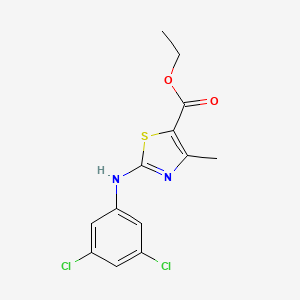
![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)
![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)
